Taxicatin

説明

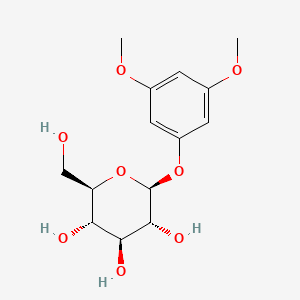

Taxicatin is a naturally occurring compound with the molecular formula C14H20O8 and a molecular weight of 316.30 g/mol . . This compound is derived from the leaves of the Taxus baccata plant . This compound is known for its unique chemical structure and significant biological activities, making it a subject of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: Taxicatin can be synthesized from 3,5-dimethoxyphenol and α-acetobromoglucose . The reaction involves the formation of a glycosidic bond between the phenolic hydroxyl group of 3,5-dimethoxyphenol and the anomeric carbon of α-acetobromoglucose. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the leaves of Taxus baccata . The leaves are first dried and then subjected to solvent extraction using solvents like ethyl acetate or methanol . The extract is then purified using techniques such as column chromatography to isolate this compound .

化学反応の分析

Types of Reactions: Taxicatin undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride .

Substitution: Substitution reactions involving this compound typically use halogenating agents like thionyl chloride or phosphorus tribromide .

Major Products: The major products formed from these reactions include oxidized derivatives , reduced forms , and halogenated compounds .

科学的研究の応用

Taxicatin has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in plant metabolism and defense mechanisms.

Medicine: Investigated for its cytotoxic properties and potential use in cancer treatment.

Industry: Utilized in the production of pharmaceuticals and as a natural product in cosmetic formulations.

作用機序

Taxicatin exerts its effects through various molecular targets and pathways. It is known to inhibit cellular mitosis, thereby impeding the proliferation of aberrant tumor cells. The compound interacts with cellular proteins and enzymes, disrupting their normal function and leading to cell death. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation .

類似化合物との比較

Taxicatin is unique due to its specific chemical structure and biological activities. Similar compounds include:

生物活性

Taxicatin, a compound derived from the Taxus genus, particularly Taxus baccata, has garnered significant attention in scientific research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is structurally classified as a taxane, a group of compounds known for their complex ring structures and significant pharmacological properties. The unique chemical structure of this compound contributes to its biological activities, particularly in cancer treatment and other therapeutic applications.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Inhibition of Mitosis : this compound disrupts cellular mitosis by interacting with tubulin, preventing the formation of spindle fibers necessary for cell division. This leads to mitotic arrest and subsequent apoptosis in cancer cells.

- Cytotoxicity : The compound has demonstrated cytotoxic properties against various tumor cell lines, making it a candidate for anticancer therapies. Its ability to induce apoptosis through various pathways, including the activation of pro-apoptotic genes and inhibition of anti-apoptotic factors, has been documented .

- Synergistic Effects : Research indicates that this compound can enhance the efficacy of other chemotherapeutic agents when used in combination therapies. For instance, studies have shown that combining this compound with extracts from other Taxus species can improve the pharmacokinetic profiles and therapeutic outcomes in cancer treatment .

Biological Activities

This compound's biological activities extend beyond anticancer effects:

- Antioxidant Properties : The compound exhibits antioxidant activity, which can help mitigate oxidative stress and inflammation in various biological systems .

- Antimicrobial Effects : Some studies suggest that this compound possesses antimicrobial properties, making it a potential candidate for developing new antimicrobial agents .

Case Studies

Several case studies highlight the implications of this compound's biological activities:

- Case Study on Taxus Poisoning : A study documented five fatal cases of poisoning linked to ingestion of Taxus spp., emphasizing the toxicological risks associated with compounds derived from these plants. This underscores the need for careful consideration of dosage and administration routes when using this compound in therapeutic contexts .

- Clinical Applications : Research has explored the use of this compound in combination with paclitaxel (another taxane) to enhance anticancer efficacy. In animal models, co-administration led to improved distribution and increased cytotoxicity against tumor cells .

Comparative Analysis with Similar Compounds

| Compound | Source | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Taxus baccata | Antitumor, antioxidant | Inhibits mitosis, induces apoptosis |

| Paclitaxel | Taxus brevifolia | Antitumor | Promotes tubulin polymerization, prevents spindle formation |

| Docetaxel | Synthetic | Antitumor | Similar to paclitaxel but with different pharmacokinetics |

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8/c1-19-7-3-8(20-2)5-9(4-7)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTIMXKVYWJWHE-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-71-1 | |

| Record name | Taxicatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAXICATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34E0338PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。